2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 2-(propan-2-yl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.
Reduction: Formation of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoro-4-methoxybenzamide
- 2,3,5,6-tetrafluoro-4-methoxy-N-(2-methylphenyl)benzamide
- 2,3,5,6-tetrafluoro-4-methoxy-N-(2-ethylphenyl)benzamide
Uniqueness
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c1-8(2)9-6-4-5-7-10(9)22-17(23)11-12(18)14(20)16(24-3)15(21)13(11)19/h4-8H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBLBUQSBRTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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